1-(4-Bromo-2-fluorophenyl)cyclopentanemethanamine
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Overview
Description
1-(4-Bromo-2-fluorophenyl)cyclopentanemethanamine is a chemical compound with the molecular formula C12H15BrFN and a molecular weight of 272.16 g/mol It is known for its unique structure, which includes a bromine and fluorine atom attached to a phenyl ring, and a cyclopentanemethanamine group
Preparation Methods
The synthesis of 1-(4-Bromo-2-fluorophenyl)cyclopentanemethanamine typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing this compound.
Chemical Reactions Analysis
1-(4-Bromo-2-fluorophenyl)cyclopentanemethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different products.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common reagents used in these reactions include palladium catalysts, bases, and organoboron compounds. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromo-2-fluorophenyl)cyclopentanemethanamine is used in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Researchers use it to study the effects of halogenated compounds on biological systems.
Industry: The compound’s unique properties make it useful in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-fluorophenyl)cyclopentanemethanamine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms in the phenyl ring can influence the compound’s reactivity and binding affinity to various biological targets. detailed studies on its exact mechanism of action are still ongoing.
Comparison with Similar Compounds
1-(4-Bromo-2-fluorophenyl)cyclopentanemethanamine can be compared with other similar compounds, such as:
- 1-(4-Bromo-2-chlorophenyl)cyclopentanemethanamine
- 1-(4-Bromo-2-iodophenyl)cyclopentanemethanamine
- 1-(4-Fluoro-2-chlorophenyl)cyclopentanemethanamine
These compounds share similar structures but differ in the halogen atoms attached to the phenyl ring. The presence of different halogens can significantly influence their chemical properties and reactivity, making each compound unique in its own right.
Properties
Molecular Formula |
C12H15BrFN |
---|---|
Molecular Weight |
272.16 g/mol |
IUPAC Name |
[1-(4-bromo-2-fluorophenyl)cyclopentyl]methanamine |
InChI |
InChI=1S/C12H15BrFN/c13-9-3-4-10(11(14)7-9)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6,8,15H2 |
InChI Key |
XZTKEDWZIAMGGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CN)C2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
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